
1-(3-(Benzofuran-2-yl)propyl)-3-(2,4-dimethoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Benzofuran-2-yl)propyl)-3-(2,4-dimethoxyphenyl)urea, also known as BPDU, is a chemical compound that has been extensively studied for its potential therapeutic applications. BPDU is a urea derivative that belongs to the class of phenethylamines and has been found to exhibit a range of biochemical and physiological effects.
Applications De Recherche Scientifique
1-(3-(Benzofuran-2-yl)propyl)-3-(2,4-dimethoxyphenyl)urea has been extensively studied for its potential therapeutic applications. One of the major areas of research has been its use as a potential treatment for depression and anxiety disorders. Studies have shown that 1-(3-(Benzofuran-2-yl)propyl)-3-(2,4-dimethoxyphenyl)urea exhibits anxiolytic and antidepressant effects in animal models, making it a promising candidate for further research.
Another area of research has been the potential use of 1-(3-(Benzofuran-2-yl)propyl)-3-(2,4-dimethoxyphenyl)urea in the treatment of neurodegenerative disorders such as Alzheimer's disease. Studies have shown that 1-(3-(Benzofuran-2-yl)propyl)-3-(2,4-dimethoxyphenyl)urea exhibits neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. This makes it a potential candidate for further research in this area.
Mécanisme D'action
The exact mechanism of action of 1-(3-(Benzofuran-2-yl)propyl)-3-(2,4-dimethoxyphenyl)urea is not fully understood. However, studies have suggested that it acts as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor. This leads to an increase in the levels of serotonin in the brain, which is believed to be responsible for its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
1-(3-(Benzofuran-2-yl)propyl)-3-(2,4-dimethoxyphenyl)urea has been found to exhibit a range of biochemical and physiological effects. Studies have shown that it can increase the levels of serotonin, dopamine, and norepinephrine in the brain, leading to its anxiolytic and antidepressant effects. It has also been found to exhibit neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-(3-(Benzofuran-2-yl)propyl)-3-(2,4-dimethoxyphenyl)urea in lab experiments is its high potency and selectivity. This makes it an ideal candidate for studying the effects of serotonin on various physiological processes. However, one of the limitations of using 1-(3-(Benzofuran-2-yl)propyl)-3-(2,4-dimethoxyphenyl)urea is its limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on 1-(3-(Benzofuran-2-yl)propyl)-3-(2,4-dimethoxyphenyl)urea. One area of research could be to investigate its potential as a treatment for other psychiatric disorders such as bipolar disorder and schizophrenia. Another area of research could be to investigate its potential as a treatment for other neurodegenerative disorders such as Parkinson's disease. Additionally, further research could be conducted to investigate the exact mechanism of action of 1-(3-(Benzofuran-2-yl)propyl)-3-(2,4-dimethoxyphenyl)urea, which could lead to the development of more effective treatments for depression and anxiety disorders.
Méthodes De Synthèse
The synthesis of 1-(3-(Benzofuran-2-yl)propyl)-3-(2,4-dimethoxyphenyl)urea involves the reaction of 2,4-dimethoxyphenyl isocyanate with 3-(benzofuran-2-yl)propylamine. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is then purified using various techniques such as column chromatography, recrystallization, and HPLC.
Propriétés
IUPAC Name |
1-[3-(1-benzofuran-2-yl)propyl]-3-(2,4-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-24-15-9-10-17(19(13-15)25-2)22-20(23)21-11-5-7-16-12-14-6-3-4-8-18(14)26-16/h3-4,6,8-10,12-13H,5,7,11H2,1-2H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTVPCKXFPVNKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NCCCC2=CC3=CC=CC=C3O2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Benzofuran-2-yl)propyl)-3-(2,4-dimethoxyphenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

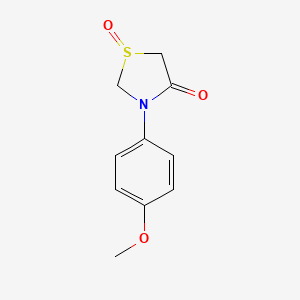


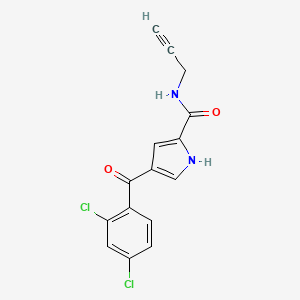

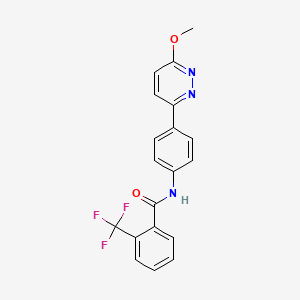

![N-(3-(dimethylamino)propyl)-4-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2791298.png)
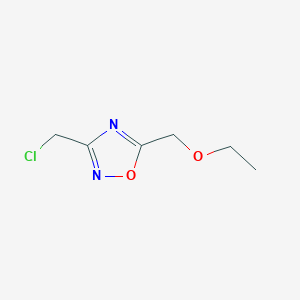
![N-Tert-butyl-5-azaspiro[2.4]heptane-2-carboxamide](/img/structure/B2791302.png)

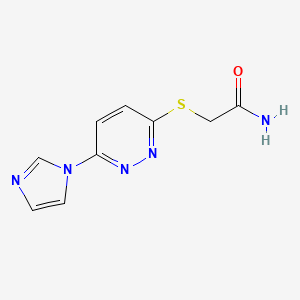

![6-chloro-4-({3-[3-(2-cyclopropyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2791312.png)